![molecular formula C16H19N3O3 B2644793 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234805-38-9](/img/structure/B2644793.png)
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H21N5O3
- Molecular Weight : 391.4 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyrazole moiety can inhibit the growth of various bacterial strains. In particular, derivatives similar to this compound have been tested against both Gram-positive and Gram-negative bacteria using agar diffusion and broth microdilution methods .
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
Compound A | E. coli | 15 | 32 |
Compound B | S. aureus | 18 | 16 |
Target Compound | Pseudomonas aeruginosa | 20 | 8 |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. For example, certain pyrazole compounds have shown cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells. The mechanism of action often involves the inhibition of specific kinases involved in cell proliferation .
A notable study demonstrated that a related pyrazole derivative inhibited cell proliferation by more than 90% in several cancer models:
Cell Line | Inhibition (%) |
---|---|
NCI-H23 (Lung Cancer) | >90 |
HCT-15 (Colon Cancer) | >85 |
DU-145 (Prostate Cancer) | >80 |
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is another area of interest. Compounds similar to this compound have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models . This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of several pyrazole derivatives, this compound was found to exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a series of concentration gradients to determine the minimum inhibitory concentration (MIC), demonstrating its potential as an antibacterial agent.
Study 2: Anticancer Activity
Another pivotal study investigated the anticancer properties of various pyrazole derivatives, including the target compound. The results indicated that this compound effectively induced apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression. The findings support further exploration into its use as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)19-15(8-11(3)18-19)17-16(20)14-9-21-12-6-4-5-7-13(12)22-14/h4-8,10,14H,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQOGJAZSBAWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.